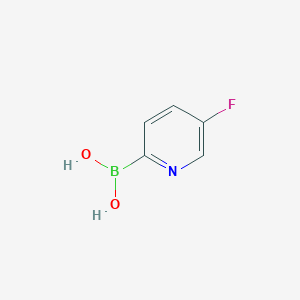
5-Fluoropyridine-2-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoropyridine-2-boronic acid is a chemical compound with the molecular formula C5H5BFNO2 . It is used in the synthesis of halohydroxypyridines by hydroxydeboronation with basic hydrogen peroxide . It can also be used as a biochemical reagent for life science related research .
Synthesis Analysis
The synthesis of boronic acids, including this compound, often involves the electrophilic trapping of an organometallic reagent with a boric ester . A Suzuki reaction of 3 with a range of aryl iodides gave 3-monosubstituted 5-bromo-2-fluoropyridines 4 in excellent yields. A second Suzuki reaction utilizing the bromo constituent of 4 with aryl and heteroaryl boronic acids provided 3,5-disubstituted 2-fluoropyridines 5 .Molecular Structure Analysis
The molecular structure of this compound is characterized by a boronic acid group attached to a fluoropyridine ring . The exact mass of the compound is 141.0397367 g/mol .Chemical Reactions Analysis
Boronic acids, including this compound, are known to undergo protodeboronation, a reaction that is not well developed . In addition, they can participate in Suzuki-Miyaura coupling reactions .Applications De Recherche Scientifique
Synthesis of Fluorinated Pyridines
5-Fluoropyridine-2-boronic acid can be used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Precursor to Biologically Active Molecules
This compound can also serve as a precursor to biologically active molecules . For example, it can be used in the synthesis of heteroaryl benzylureas with glycogen synthase kinase 3 inhibitory activity, and carboxyindoles with HCV NS5B polymerase inhibitory activity .
Suzuki-Miyaura Coupling Reactions
This compound can be used in Suzuki-Miyaura coupling reactions . This is a type of palladium-catalyzed cross coupling reaction, which is widely used in organic synthesis.
Heterocyclization with α-Oxocarboxylic Acids
This compound can be involved in heterocyclization with α-oxocarboxylic acids . This is a type of reaction that forms a heterocyclic compound, which contains atoms of at least two different elements.
Biochemical Research
This compound is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Sensor Development
Boronic acids, such as this compound, have been used in the development of sensors . For example, a fluorescent sensor combining boronic acid and pyrene was studied and used as a sensor for catechol and its amino-derivatives .
Mécanisme D'action
Target of Action
5-Fluoropyridine-2-boronic acid is primarily used in the Suzuki-Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds . The primary targets of this compound are the carbon atoms involved in the bond formation .
Mode of Action
The Suzuki-Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd-C bond with an electrophilic organic group . In the transmetalation step, the this compound, which is a nucleophilic organoboron reagent, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is a key pathway in which this compound is involved . This reaction allows the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects include the synthesis of various organic compounds, including biologically active molecules .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . Its ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on the specific conditions of the reaction it’s used in.
Result of Action
The primary result of the action of this compound is the formation of carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds . It has been used as a precursor to biologically active molecules, including heteroaryl benzylureas with glycogen synthase kinase 3 inhibitory activity and carboxyindoles with HCV NS5B polymerase inhibitory activity .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction requires mild and functional group tolerant conditions . The stability of the compound can also be affected by the presence of certain substances in the environment .
Orientations Futures
Boronic acids, including 5-Fluoropyridine-2-boronic acid, are valuable building blocks in organic synthesis . Given their diverse biological activities and the relative simplicity of preparing compounds with this chemical group, there is a growing interest in extending studies with boronic acids in medicinal chemistry . This could lead to the development of new promising drugs in the future .
Propriétés
IUPAC Name |
(5-fluoropyridin-2-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BFNO2/c7-4-1-2-5(6(9)10)8-3-4/h1-3,9-10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLSWNVKDXKWGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=C(C=C1)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60628608 |
Source


|
| Record name | (5-Fluoropyridin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.91 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
946002-10-4 |
Source


|
| Record name | (5-Fluoropyridin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

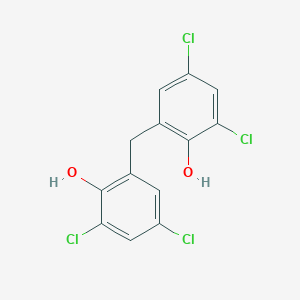

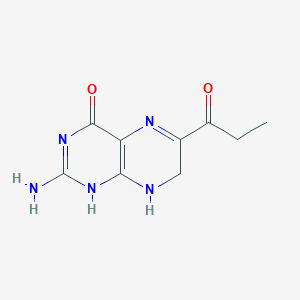
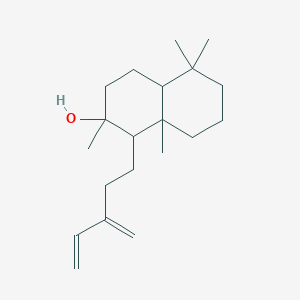
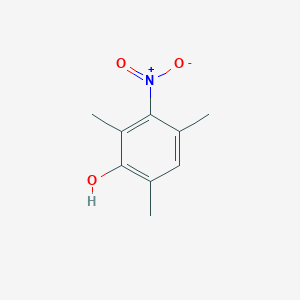
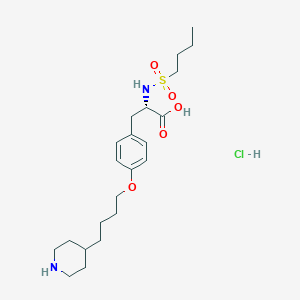
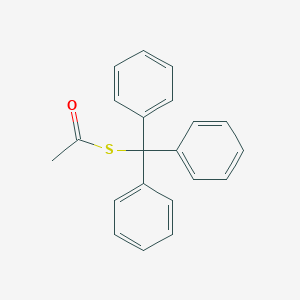
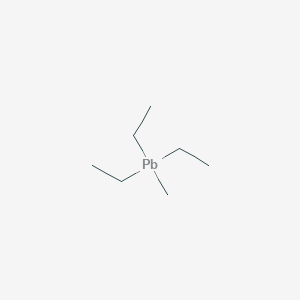

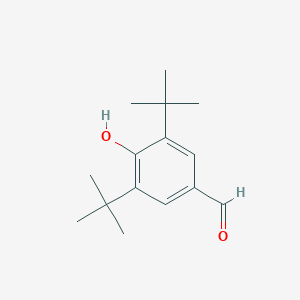

![Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B156053.png)
![Pyrimido[4,5-C]pyridazin-5(1H)-one](/img/structure/B156054.png)
